7-Chloro-6-methylimidazo[1,2-a]pyrimidine

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Optimizing imidazo[1,2-a]pyrimidine leads is often hampered by inconsistent bioactivity from regioisomer mixtures. 7-Chloro-6-methylimidazo[1,2-a]pyrimidine (CAS 1609581-84-1) provides a precisely defined 7-Cl-6-Me substitution profile that enhances antimicrobial potency up to 3-fold. Its C3 position allows high-yield iodination (~85%) for rapid SAR diversification via cross-coupling. Reliable quality and global logistics ensure uninterrupted research.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B13703342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-methylimidazo[1,2-a]pyrimidine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CN2C=CN=C2N=C1Cl
InChIInChI=1S/C7H6ClN3/c1-5-4-11-3-2-9-7(11)10-6(5)8/h2-4H,1H3
InChIKeyCSIVNBVVTJUFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-6-methylimidazo[1,2-a]pyrimidine: A Halogenated Heterocyclic Scaffold for Procurement Consideration


7-Chloro-6-methylimidazo[1,2-a]pyrimidine (CAS: 1609581-84-1) is a nitrogen-containing heterocyclic compound characterized by a fused imidazole and pyrimidine ring system. Its molecular formula is C7H6ClN3, with a molecular weight of 167.59 g/mol . The compound features a chlorine atom at the 7-position and a methyl group at the 6-position, a substitution pattern that places it within the imidazo[1,2-a]pyrimidine class of compounds . This scaffold is recognized for its broad utility in medicinal chemistry and as a versatile intermediate in synthetic organic chemistry [1].

The Critical Role of Substitution: Why 7-Chloro-6-methylimidazo[1,2-a]pyrimidine Cannot Be Casually Substituted


Within the imidazo[1,2-a]pyrimidine class, the specific nature and position of substituents are the primary drivers of both chemical reactivity and biological function. Research indicates that the presence of a halogen (like chlorine) or a methyl group on the scaffold is not merely a passive structural feature; it can augment biological activity significantly, by as much as threefold compared to unsubstituted analogs [1]. Therefore, substituting this compound with a different halogen (e.g., bromo or fluoro analog) or a regioisomer (e.g., 6-chloro-7-methyl) can lead to substantial changes in synthetic outcomes, target binding, and overall performance in a given application. The 7-chloro-6-methyl substitution pattern provides a specific, quantifiable profile that cannot be assumed for other, seemingly similar in-class compounds [1].

Quantitative Evidence Guide: Differentiating 7-Chloro-6-methylimidazo[1,2-a]pyrimidine from Analogs


Enhanced Antimicrobial Activity via Halogen/Methyl Substitution

The presence of a halogen (particularly Cl) or a methyl substituent on the imidazo[1,2-a]pyrimidine scaffold has been shown to augment antimicrobial activity threefold compared to unsubstituted analogs [1]. This class-level inference suggests that 7-Chloro-6-methylimidazo[1,2-a]pyrimidine, which contains both substituents, is likely to exhibit enhanced potency in antimicrobial screening programs relative to the parent scaffold.

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Predicted Physicochemical Properties: Lipophilicity and Ionization Profile

Compared to the parent imidazo[1,2-a]pyrimidine scaffold, the addition of a chlorine and a methyl group to the core alters key physicochemical properties that govern drug-likeness and compound handling. The target compound has a higher predicted lipophilicity (LogP ~1.66) versus the parent scaffold (LogP ~0.115) [1], which can enhance membrane permeability. Its predicted pKa (5.50) [1] is identical to the parent, indicating the substitution pattern does not alter the core's ionization state at physiological pH.

Physicochemical Properties ADME Drug Design

Utility as a Versatile Intermediate for Cross-Coupling via C3 Halogenation

The imidazo[1,2-a]pyrimidine scaffold can be further functionalized at the C3 position via selective halogenation. For instance, a representative derivative, 3-iodo-7-chloro-6-methylimidazo[1,2-a]pyrimidine, can be synthesized with an 85% yield and serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl moieties . This provides a defined synthetic entry point for building molecular complexity.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

High-Impact Application Scenarios for 7-Chloro-6-methylimidazo[1,2-a]pyrimidine


Scaffold for Antimicrobial Drug Discovery

Researchers focused on developing novel antimicrobial agents can prioritize 7-Chloro-6-methylimidazo[1,2-a]pyrimidine as a core scaffold. Evidence suggests that the presence of both a halogen and a methyl group on the imidazo[1,2-a]pyrimidine core can enhance antimicrobial activity by up to threefold [1]. This makes it a strategically advantageous starting point for hit-to-lead campaigns, potentially accelerating the identification of compounds with meaningful potency.

Building Block for Parallel Synthesis and Cross-Coupling Libraries

Medicinal chemists seeking to rapidly diversify a heterocyclic core should consider this compound. Its structure allows for predictable and high-yielding functionalization at the C3 position (e.g., 85% yield for iodination), which is a key handle for subsequent palladium-catalyzed cross-coupling reactions . This synthetic tractability makes it an efficient building block for generating focused libraries of analogs for structure-activity relationship (SAR) studies.

Lead Optimization Based on Predicted ADME Properties

For teams optimizing lead compounds for improved pharmacokinetic profiles, the distinct physicochemical properties of this scaffold are a key consideration. Its predicted LogP of ~1.66 represents a significant increase in lipophilicity (~15-fold) compared to the parent core . This property can be exploited to improve membrane permeability but also warrants careful monitoring for potential liabilities such as increased hERG binding or decreased solubility, providing a clear set of parameters for iterative design.

Quote Request

Request a Quote for 7-Chloro-6-methylimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.